molecular formula C9H8N2O B11917690 3-Aminoisoquinolin-6-OL CAS No. 1416438-30-6

3-Aminoisoquinolin-6-OL

Cat. No.: B11917690
CAS No.: 1416438-30-6
M. Wt: 160.17 g/mol
InChI Key: PFJOFTFNMRTECU-UHFFFAOYSA-N
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Description

3-Aminoisoquinolin-6-OL is a heterocyclic compound with the molecular formula C9H8N2O. It belongs to the class of isoquinolines, which are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminoisoquinolin-6-OL can be achieved through several methods. One common approach involves the cyclo-condensation of 2-cyanomethyl benzoaldehydes or 2-acylphenylacetonitriles with amines. This method depends on the intrinsic nature of the nitrogen substrates used. For instance, ammonia or primary amines can smoothly afford 3-aminoisoquinolines with good yields .

Another method involves the cyclization of aryl-methylazapropenylium perchlorates or the Cu(I)-catalyzed cyclo-condensation of o-iodobenzylamine and acetonitriles . These methods, however, may require harsh reaction conditions, such as high temperatures or pressures, and the use of transition metal catalysts.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free one-pot intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles has been developed as a practical and operationally convenient method for preparing 3-aminoisoquinolines .

Chemical Reactions Analysis

Types of Reactions: 3-Aminoisoquinolin-6-OL undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the hydroxyl group, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for converting hydroxyl groups to halides.

Major Products: The major products formed from these reactions include various substituted isoquinolines, which can be further functionalized for specific applications .

Scientific Research Applications

3-Aminoisoquinolin-6-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Aminoisoquinolin-6-OL involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

3-Aminoisoquinolin-6-OL can be compared with other isoquinoline derivatives, such as:

The uniqueness of this compound lies in its specific functional groups (amino and hydroxyl) that provide distinct reactivity and potential for diverse applications.

Properties

CAS No.

1416438-30-6

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

3-aminoisoquinolin-6-ol

InChI

InChI=1S/C9H8N2O/c10-9-4-7-3-8(12)2-1-6(7)5-11-9/h1-5,12H,(H2,10,11)

InChI Key

PFJOFTFNMRTECU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1O)N

Origin of Product

United States

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